molecular formula C14H11NO5 B3148109 3-(Benzyloxy)-5-nitrobenzoic acid CAS No. 63660-02-6

3-(Benzyloxy)-5-nitrobenzoic acid

Cat. No.: B3148109
CAS No.: 63660-02-6
M. Wt: 273.24 g/mol
InChI Key: MUTSWCNROROQFC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a benzyloxy group, and the hydrogen atom at the fifth position is replaced by a nitro group

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The nitro group and benzyloxy group in the compound could potentially influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to metabolism and signal transduction .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The presence of the nitro group and benzyloxy group could potentially influence the compound’s pharmacokinetic properties.

Result of Action

Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)-5-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-nitrobenzoic acid typically involves the nitration of 3-(Benzyloxy)benzoic acid. The process can be summarized as follows:

    Nitration Reaction: 3-(Benzyloxy)benzoic acid is treated with a nitrating mixture, usually composed of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the fifth position.

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reactants, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or metal-acid combinations.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction Reagents: Catalytic hydrogenation (H2 with a catalyst) or metal-acid combinations (e.g., zinc in hydrochloric acid).

    Substitution Reagents: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed:

    Reduction Product: 3-(Benzyloxy)-5-aminobenzoic acid.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-(Benzyloxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    5-Nitrobenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

    3-(Benzyloxy)-4-nitrobenzoic acid: Similar structure but with the nitro group at a different position, leading to different chemical properties.

Properties

IUPAC Name

3-nitro-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSWCNROROQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708971
Record name 3-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63660-02-6
Record name 3-(Benzyloxy)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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